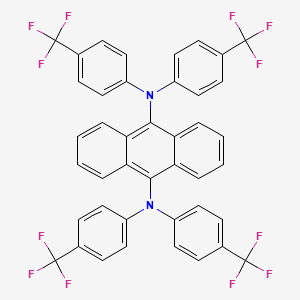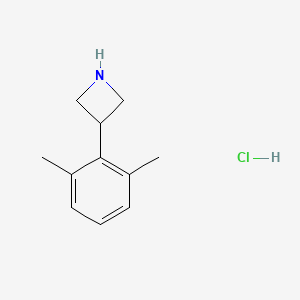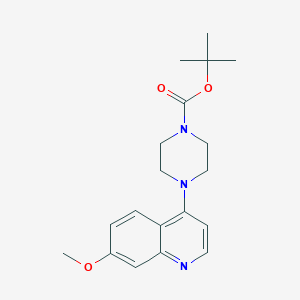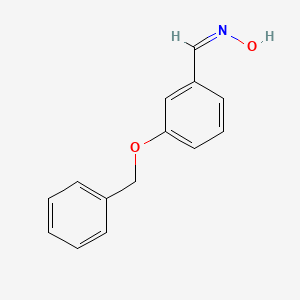
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core substituted with four trifluoromethylphenyl groups, making it a subject of interest in materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9,10-diamine with 4-(trifluoromethyl)benzaldehyde under specific conditions to form the desired product. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
- N9,N9,N10,N10-Tetrakis(4-bromophenyl)anthracene-9,10-diamine
- N9,N9,N10,N10-Tetrakis(4-methylphenyl)anthracene-9,10-diamine
- N9,N9,N10,N10-Tetrakis(4-tert-butylphenyl)anthracene-9,10-diamine
Uniqueness
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C42H24F12N2 |
|---|---|
分子量 |
784.6 g/mol |
IUPAC名 |
9-N,9-N,10-N,10-N-tetrakis[4-(trifluoromethyl)phenyl]anthracene-9,10-diamine |
InChI |
InChI=1S/C42H24F12N2/c43-39(44,45)25-9-17-29(18-10-25)55(30-19-11-26(12-20-30)40(46,47)48)37-33-5-1-2-6-34(33)38(36-8-4-3-7-35(36)37)56(31-21-13-27(14-22-31)41(49,50)51)32-23-15-28(16-24-32)42(52,53)54/h1-24H |
InChIキー |
AWIGNDQOPFOKHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)N(C6=CC=C(C=C6)C(F)(F)F)C7=CC=C(C=C7)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)

![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)



